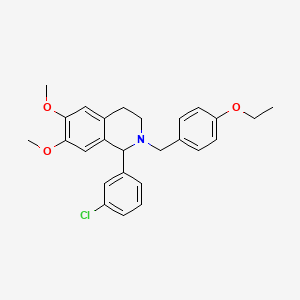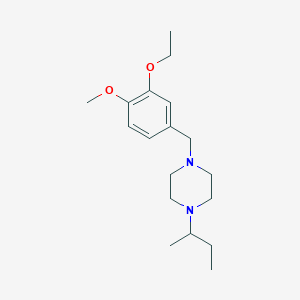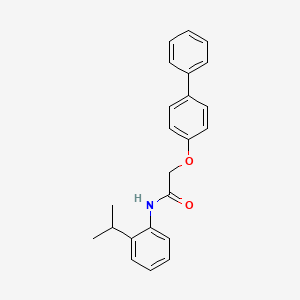![molecular formula C17H19BrO3 B5209463 1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5209463.png)
1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene, commonly known as BPP-E or AH-7921, is a synthetic opioid analgesic drug that has gained attention in recent years due to its potential use as a research chemical. It was first synthesized in the 1970s by Allen and Hanburys, a subsidiary of GlaxoSmithKline, and was initially developed as a potential alternative to morphine. BPP-E is a highly potent and selective agonist of the μ-opioid receptor, which is responsible for producing analgesic effects in the body.
作用機序
BPP-E acts as a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for producing analgesic effects in the body. Activation of the μ-opioid receptor leads to the inhibition of neurotransmitter release, which results in the suppression of pain signals. BPP-E has been shown to be highly selective for the μ-opioid receptor, and does not produce significant activation of other opioid receptors.
Biochemical and Physiological Effects:
BPP-E produces potent analgesic effects in animal models, and has been shown to be effective in reducing pain in a variety of different types of pain models. It has also been shown to produce sedative effects, and may have potential as a treatment for anxiety and insomnia. BPP-E has been shown to produce respiratory depression, which is a common side effect of opioid analgesics.
実験室実験の利点と制限
One of the advantages of using BPP-E in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it a useful tool for studying the mechanisms of opioid receptor activation and for investigating the potential therapeutic applications of μ-opioid receptor agonists. However, BPP-E is a synthetic opioid analgesic drug, and as such, there are limitations to its use in lab experiments. It is important to use caution when handling BPP-E, as it can be toxic and potentially lethal if not handled properly.
将来の方向性
There are several potential future directions for research involving BPP-E. One area of interest is the development of new and more effective μ-opioid receptor agonists for the treatment of chronic pain. Another area of interest is the development of new and more selective μ-opioid receptor agonists that can produce analgesic effects without producing respiratory depression. Additionally, there is interest in investigating the potential therapeutic applications of μ-opioid receptor agonists for the treatment of anxiety and insomnia.
合成法
The synthesis of BPP-E involves the reaction of 1-bromo-3-chloropropane with 4-bromophenol to form 1-(4-bromophenoxy)-3-chloropropane. This intermediate is then reacted with 3-ethoxyphenol in the presence of a base to produce 1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene. The synthesis of BPP-E is a complex process that requires a high level of expertise in organic chemistry.
科学的研究の応用
BPP-E has been used in scientific research to study the mechanisms of opioid receptor activation and to investigate the potential therapeutic applications of μ-opioid receptor agonists. It has been shown to produce potent analgesic effects in animal models, and may have potential as a treatment for chronic pain. BPP-E has also been used to study the effects of μ-opioid receptor agonists on respiratory depression, which is a common side effect of opioid analgesics.
特性
IUPAC Name |
1-bromo-4-[3-(3-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-2-19-16-5-3-6-17(13-16)21-12-4-11-20-15-9-7-14(18)8-10-15/h3,5-10,13H,2,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTUIBLJNWVTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[3-(3-ethoxyphenoxy)propoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5209380.png)

![ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5209392.png)
![4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5209394.png)



![1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209437.png)


![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5209449.png)

![6-(2-butoxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5209466.png)
![17-(4-fluorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5209468.png)